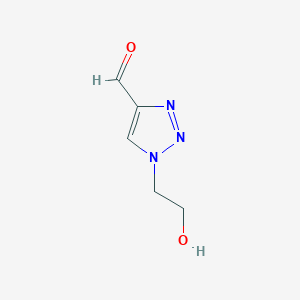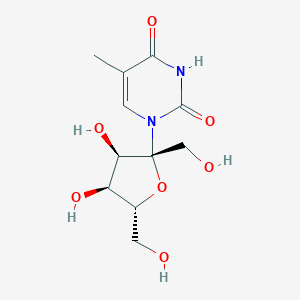
1-Psicofuranosylthymine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Psicofuranosylthymine, also known as PFT, is a modified nucleoside that has been the subject of scientific research due to its potential applications in various fields. This compound is a derivative of thymidine, a nucleoside that is a building block of DNA. PFT has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
作用機序
The mechanism of action of 1-Psicofuranosylthymine involves its incorporation into DNA during replication, leading to the formation of modified DNA. This modified DNA can induce DNA damage and activate DNA repair mechanisms, leading to cell death or apoptosis. 1-Psicofuranosylthymine has also been shown to inhibit the activity of enzymes involved in viral replication, leading to the inhibition of virus growth.
Biochemical and Physiological Effects:
1-Psicofuranosylthymine has been shown to have different biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, 1-Psicofuranosylthymine has been shown to induce apoptosis, inhibit cell proliferation, and activate DNA damage response pathways. In normal cells, 1-Psicofuranosylthymine has been shown to have minimal toxicity and does not affect cell growth or viability. In viral infections, 1-Psicofuranosylthymine has been shown to inhibit viral replication and reduce viral load.
実験室実験の利点と制限
1-Psicofuranosylthymine has several advantages for laboratory experiments, including its high yield and purity, stability, and ease of synthesis. 1-Psicofuranosylthymine can also be incorporated into DNA using standard molecular biology techniques, allowing for easy manipulation and analysis. However, 1-Psicofuranosylthymine has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on 1-Psicofuranosylthymine, including:
1. Development of 1-Psicofuranosylthymine-based drugs for cancer and viral infections.
2. Optimization of 1-Psicofuranosylthymine synthesis methods to improve yield and purity.
3. Investigation of the structure-activity relationship of 1-Psicofuranosylthymine and its derivatives.
4. Study of the potential use of 1-Psicofuranosylthymine in gene therapy and genome editing.
5. Investigation of the potential effects of 1-Psicofuranosylthymine on epigenetic modifications and chromatin structure.
Conclusion:
In conclusion, 1-Psicofuranosylthymine is a modified nucleoside that has been the subject of scientific research due to its potential applications in various fields. 1-Psicofuranosylthymine has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. Future research on 1-Psicofuranosylthymine could lead to the development of new drugs and therapies for cancer and viral infections, as well as new insights into the mechanisms of DNA replication and repair.
合成法
1-Psicofuranosylthymine can be synthesized using different methods, including enzymatic and chemical synthesis. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between thymidine and psicose, a rare sugar. Chemical synthesis, on the other hand, involves the use of chemical reagents to modify thymidine and psicose to obtain 1-Psicofuranosylthymine. Both methods have been used to obtain 1-Psicofuranosylthymine with high yield and purity.
科学的研究の応用
1-Psicofuranosylthymine has been studied for its potential applications in various fields, including cancer research, virology, and drug development. In cancer research, 1-Psicofuranosylthymine has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism. In virology, 1-Psicofuranosylthymine has been studied for its antiviral properties against different viruses, including HIV and herpes simplex virus. In drug development, 1-Psicofuranosylthymine has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
特性
CAS番号 |
151327-23-0 |
|---|---|
製品名 |
1-Psicofuranosylthymine |
分子式 |
C11H16N2O7 |
分子量 |
288.25 g/mol |
IUPAC名 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O7/c1-5-2-13(10(19)12-9(5)18)11(4-15)8(17)7(16)6(3-14)20-11/h2,6-8,14-17H,3-4H2,1H3,(H,12,18,19)/t6-,7-,8-,11-/m1/s1 |
InChIキー |
DKRNELNEZOKLGD-KCGFPETGSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@]2([C@@H]([C@@H]([C@H](O2)CO)O)O)CO |
SMILES |
CC1=CN(C(=O)NC1=O)C2(C(C(C(O2)CO)O)O)CO |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2(C(C(C(O2)CO)O)O)CO |
同義語 |
1-(beta-D-psicofuranosyl)thymine 1-psicofuranosylthymine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



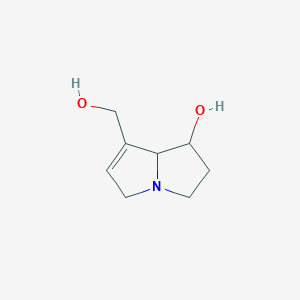
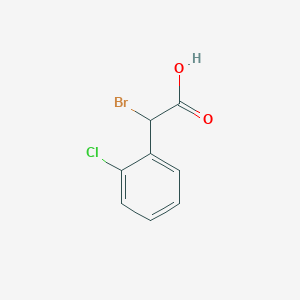
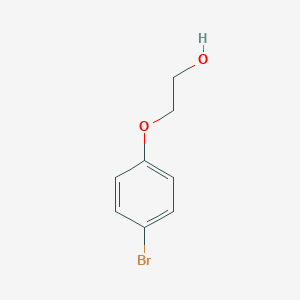
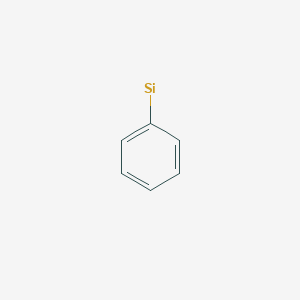
![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B129417.png)
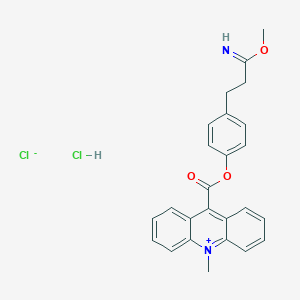
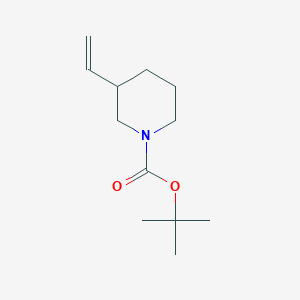
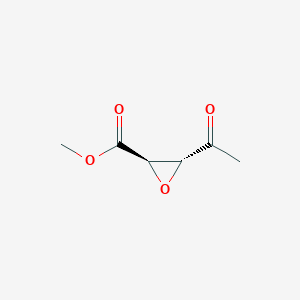
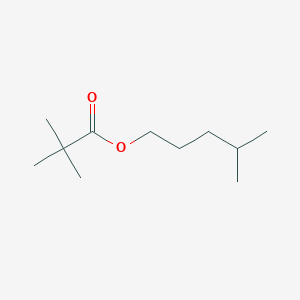
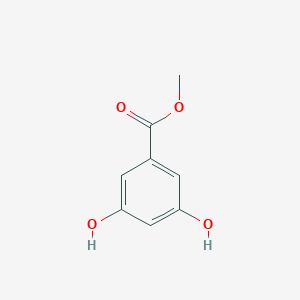
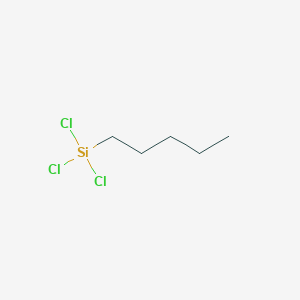
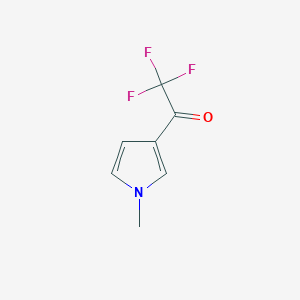
![1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine](/img/structure/B129446.png)
